5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure combines a pyrazolo-pyrimidine core with a phenyl group at position 1, an oxo group at position 4, and an acetamide side chain substituted with a 5-methyl-3-isoxazolyl moiety.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-11-7-14(21-26-11)20-15(24)9-22-10-18-16-13(17(22)25)8-19-23(16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLQPMHFJNKQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine precursors in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating various cancers by inhibiting cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Limitations
- Target Compound: Limited direct biological data are available, necessitating further studies to confirm its hypothesized kinase inhibition.
- Structural-Activity Relationships (SAR) : The 5-methyl-3-isoxazolyl group’s electron-withdrawing properties may enhance binding affinity compared to bulkier substituents (e.g., benzodioxol) .
- Contradictions: Some pyrazolo-pyrimidines exhibit overestimated bioactivity in assays like XTT (e.g., nonyl 3,4-D), underscoring the need for complementary methods (e.g., SEM, colony counting) .
Biological Activity
5H-Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the realm of anticancer research. This article focuses on the biological activity of the compound 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) , exploring its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, derivatives have been synthesized via the reaction of hydrazines with various carbonyl compounds followed by cyclization reactions. Characterization is often performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity.
Antitumor Activity
Numerous studies have evaluated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. A significant study demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 2.89 µM to 24 µM. Notably, compound 5i was identified as a strong EGFR/VGFR2 inhibitor with significant tumor growth inhibition and induction of apoptosis in MCF-7 cells .
- Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including:
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 5i | 2.89 | MCF-7 | EGFR inhibition, apoptosis induction |
| 13a | 23 | MCF-7 | Tyrosine kinase inhibition |
| 12b | 9.87 | MDA-MB-468 | Cell cycle arrest at S phase |
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in other areas:
- Antiparasitic and Antifungal Activities : Some derivatives display significant activity against parasitic infections and fungal pathogens .
- Anti-inflammatory Effects : Certain compounds have been investigated for their ability to inhibit COX enzymes, suggesting potential use in inflammatory diseases .
Case Studies
- Case Study on MCF-7 Cells : A recent study found that compound 12b significantly increased apoptosis levels in MDA-MB-468 cells (18.98-fold compared to control) and induced G2/M phase cell cycle arrest . This highlights its potential as a lead compound for further development.
- Target Selectivity Analysis : In a comparative study of various derivatives against a panel of cancer-related targets (EGFR, VEGFR), compounds such as 5b showed a high selectivity index over other targets, indicating their potential for targeted therapy .
Q & A
Q. What are optimized synthetic routes for 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide derivatives?
- Methodological Answer : The synthesis of pyrazolo-pyrimidine derivatives typically involves cyclocondensation or coupling reactions. For example, 4-amino-pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by reacting formimidate intermediates (e.g., ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate) with ammonia under reflux conditions . Optimization includes:
- Reagent Selection : Use of trimethyl orthoformate for formimidate formation .
- Coupling Conditions : EDCl, DMAP, and HOBt in DMF for amide bond formation .
- Purification : Ethanol-DMF recrystallization for high-purity yields .
Q. How can spectroscopic methods (NMR, MS) be employed for structural characterization?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Cross-referencing with synthetic intermediates (e.g., nitrile precursors at ~2200 cm⁻¹ in IR) ensures accuracy .
Q. What are the key physicochemical properties (e.g., LogD, pKa) of this compound?
- Methodological Answer : Critical properties include:
- LogD (pH 7.4) : -0.89 (indicates moderate hydrophilicity) .
- pKa : 8.87 (suggests weak basicity, relevant for solubility and bioavailability) .
- Polar Surface Area (PSA) : 70.14 Ų (predicts membrane permeability) .
These properties guide solvent selection (e.g., DMF for reactions) and biological assay design .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or missing MS fragments) require:
- Multi-Step Validation : Compare intermediates (e.g., nitrile vs. amide derivatives) to isolate anomalies .
- Isotopic Labeling : Use 15N-labeled precursors to confirm nitrogen connectivity in pyrimidine rings .
- Computational Modeling : DFT calculations to predict NMR shifts and verify experimental data .
Q. What strategies enhance solubility and bioavailability without altering core pharmacophores?
- Methodological Answer : Derivatization approaches include:
Q. How can molecular docking predict binding interactions with biological targets?
- Methodological Answer : For hypothesized targets (e.g., kinases or purine-binding enzymes):
- Ligand Preparation : Optimize 3D conformations using software like AutoDock Vina, accounting for tautomeric states .
- Target Selection : Prioritize proteins with conserved pyrimidine-binding pockets (e.g., adenine phosphoribosyltransferase) .
- Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays .
Q. How to design reaction mechanisms for regioselective functionalization of the pyrazolo-pyrimidine core?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic Substitution : Nitration at the 4-position of the pyrimidine ring due to electron-withdrawing acetamide groups .
- Nucleophilic Attack : Use bulky bases (e.g., DBU) to direct alkylation to the N1-position over N3 .
- Cross-Coupling : Suzuki-Miyaura reactions at the 5-phenyl group using Pd catalysts .
Data Contradiction Analysis
Q. How to address conflicting yields in multi-step syntheses (e.g., Method A vs. B)?
- Methodological Answer : Variability arises from:
- Reaction Kinetics : Longer reflux times (e.g., 8 hours vs. 5 hours) improve cyclization but risk decomposition .
- Catalyst Efficiency : EDCl/HOBt outperforms carbodiimide-alone systems in amide coupling .
- Purification Losses : Ethanol-DMF recrystallization may discard soluble byproducts, reducing apparent yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
